molecular formula C8H4F3N5OS B11053880 4-Methyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole

4-Methyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole

Cat. No.: B11053880
M. Wt: 275.21 g/mol
InChI Key: PACOKQAHTBWLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-2-[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,3-OXAZOLE is a heterocyclic compound that features a unique fusion of triazole, thiadiazole, and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,3-OXAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . The reaction is usually carried out in the presence of a catalyst, such as piperidine, and under reflux conditions in ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,3-OXAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the triazole or thiadiazole rings.

Scientific Research Applications

4-METHYL-2-[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,3-OXAZOLE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound exhibits potential as an anticancer, antimicrobial, and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.

    Industrial Chemistry: It can be used as a catalyst or intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-METHYL-2-[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,3-OXAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the oxazole ring in 4-METHYL-2-[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,3-OXAZOLE imparts unique electronic and steric properties, enhancing its stability and reactivity compared to similar compounds. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C8H4F3N5OS

Molecular Weight

275.21 g/mol

IUPAC Name

4-methyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole

InChI

InChI=1S/C8H4F3N5OS/c1-3-2-17-4(12-3)5-15-16-6(8(9,10)11)13-14-7(16)18-5/h2H,1H3

InChI Key

PACOKQAHTBWLIL-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)C2=NN3C(=NN=C3S2)C(F)(F)F

Origin of Product

United States

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